Boron, trifluoro(2-propanamine)-, (T-4)-
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Overview
Description
Boron, trifluoro(2-propanamine)-, (T-4)-, also known as trifluoro(2-propanamine)boron, is a chemical compound with the molecular formula C3H9BF3N. It is characterized by the presence of a boron atom bonded to three fluorine atoms and a 2-propanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boron, trifluoro(2-propanamine)-, (T-4)- typically involves the reaction of boron trifluoride with 2-propanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{C}_3\text{H}_9\text{BF}_3\text{N} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps to remove any impurities and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Boron, trifluoro(2-propanamine)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing species.
Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions can lead to a variety of boron-containing compounds with different functional groups .
Scientific Research Applications
Boron, trifluoro(2-propanamine)-, (T-4)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism by which boron, trifluoro(2-propanamine)-, (T-4)- exerts its effects involves interactions with molecular targets and pathways. The trifluoro group and the boron atom play crucial roles in these interactions. The compound can form complexes with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Boron, trifluoro(2-methyl-2-propanamine)-, (T-4)-: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the 2-propanamine group.
Trifluoro(2-propanamine)boron: Another similar compound with slight variations in the chemical structure.
Uniqueness
Boron, trifluoro(2-propanamine)-, (T-4)- is unique due to its specific combination of a boron atom with trifluoro and 2-propanamine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
3776-04-3 |
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Molecular Formula |
C3H9BF3N |
Molecular Weight |
126.92 g/mol |
IUPAC Name |
trifluoro-(propan-2-ylazaniumyl)boranuide |
InChI |
InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3 |
InChI Key |
DNJHXGJLGUPXEO-UHFFFAOYSA-N |
Canonical SMILES |
[B-]([NH2+]C(C)C)(F)(F)F |
Origin of Product |
United States |
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